molecular formula C9H16N2OS B15277059 2-(Thietan-3-ylamino)cyclopentane-1-carboxamide

2-(Thietan-3-ylamino)cyclopentane-1-carboxamide

Cat. No.: B15277059
M. Wt: 200.30 g/mol
InChI Key: UEULGHAMHRBLEL-UHFFFAOYSA-N
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Description

2-(Thietan-3-ylamino)cyclopentane-1-carboxamide is an organic compound that features a cyclopentane ring substituted with a thietan-3-ylamino group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thietan-3-ylamino)cyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with thietan-3-ylamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Thietan-3-ylamino)cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The thietan-3-ylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Thietan-3-ylamino)cyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Thietan-3-ylamino)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1-carboxamide: Lacks the thietan-3-ylamino group, resulting in different chemical and biological properties.

    Thietan-3-ylamine: Contains the thietan-3-ylamino group but lacks the cyclopentane ring and carboxamide group.

Uniqueness

2-(Thietan-3-ylamino)cyclopentane-1-carboxamide is unique due to the combination of the cyclopentane ring, thietan-3-ylamino group, and carboxamide group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

2-(thietan-3-ylamino)cyclopentane-1-carboxamide

InChI

InChI=1S/C9H16N2OS/c10-9(12)7-2-1-3-8(7)11-6-4-13-5-6/h6-8,11H,1-5H2,(H2,10,12)

InChI Key

UEULGHAMHRBLEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)NC2CSC2)C(=O)N

Origin of Product

United States

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